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molecular formula C10H10N2O B8401092 2-(Pyrrol-1-yl)-6-pyridyl-methanol

2-(Pyrrol-1-yl)-6-pyridyl-methanol

Cat. No. B8401092
M. Wt: 174.20 g/mol
InChI Key: MOBXEMVALWCZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689342

Procedure details

38 ml of diisobutyl aluminum were added dropwise over one hour at -40° C. to a solution of 3.7 g of the product of Step D in 40 ml of toluene and the mixture was stirred at -30° C. for 30 minutes. 110 ml of an aqueous molar solution of double sodium potassium tartarate were slowly added to the mixture while keeping the temperature below 10° C. and the mixture was stirred for 16 hours at room temperature. The decanted organic phase was dried and evaporated to dryness under reduced pressure to obtain 2.9 g of 2-(pyrrol-1-yl)-6-pyridyl-methanol melting at 55° C.
Quantity
38 mL
Type
reactant
Reaction Step One
Name
product
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous molar solution
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Al]CC(C)C)C(C)C.[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21](OC)=[O:22])[N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11]1.C([O-])(=O)C(C(C([O-])=O)O)O.[K+].[Na+]>C1(C)C=CC=CC=1>[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][OH:22])[N:16]=2)[CH:11]=[CH:12][CH:13]=[CH:14]1 |f:2.3.4,^1:1|

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
C(C(C)C)[Al]CC(C)C
Name
product
Quantity
3.7 g
Type
reactant
Smiles
N1(C=CC=C1)C1=NC(=CC=C1)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
aqueous molar solution
Quantity
110 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)[O-])(=O)[O-].[K+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The decanted organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=CC=C1)C1=NC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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